molecular formula C7H10N2O3 B2870695 methyl (2E)-(3-oxopiperazin-2-ylidene)acetate CAS No. 53700-43-9

methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Cat. No.: B2870695
CAS No.: 53700-43-9
M. Wt: 170.168
InChI Key: MHCZDUYCTPVXNE-SNAWJCMRSA-N
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Description

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring with a ketone group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the ketone and ester functionalities. One common method involves the condensation of piperazine with an aldehyde followed by esterification. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process. The use of robust catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2E)-(3-oxopiperazin-2-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-(3-oxopiperazin-2-ylidene)acetate: can be compared to other piperazine derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

methyl (2E)-2-(3-oxopiperazin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h4,8H,2-3H2,1H3,(H,9,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCZDUYCTPVXNE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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